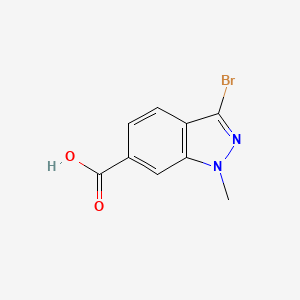

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-1-methylindazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-12-7-4-5(9(13)14)2-3-6(7)8(10)11-12/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDCLOZQWPLXRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)O)C(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363382-30-2 | |

| Record name | 3-bromo-1-methyl-1H-indazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid solubility profile

An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid

Executive Summary

This compound is a heterocyclic compound featuring an indazole core, a structure of significant interest in medicinal chemistry and materials science.[1] The ultimate utility of any such candidate molecule in pharmaceutical development is fundamentally governed by its physicochemical properties, among which aqueous solubility is paramount. Poor solubility can terminate the development of an otherwise promising therapeutic agent due to insurmountable challenges in achieving bioavailability.

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive framework for characterizing the solubility profile of this compound. Moving beyond a simple data sheet, this document details the underlying scientific principles, provides robust, step-by-step experimental protocols, and outlines the necessary analytical methodologies for accurate quantification. By explaining the causality behind experimental choices, this guide serves as a practical and authoritative resource for generating a reliable and interpretable solubility profile, a critical step in the early-stage assessment of any new chemical entity.

Compound Overview and Physicochemical Foundation

A thorough understanding of a molecule's intrinsic properties is the logical starting point for any solubility investigation. These properties dictate the intermolecular forces at play between the solute and the solvent.

Molecular Structure and Key Features

This compound (CAS: 1363382-30-2) is a substituted indazole.[2] Its structure is characterized by:

-

An Aromatic Indazole Core: A bicyclic system composed of fused benzene and pyrazole rings, which contributes to its hydrophobicity.[1]

-

A Carboxylic Acid Group (-COOH): This is the most critical functional group for solubility. It is an acidic moiety, capable of donating a proton to form a negatively charged carboxylate ion (-COO⁻). This ionization dramatically increases aqueous solubility.

-

A Bromine Atom (-Br): Adds to the molecular weight and hydrophobicity.

-

A N-Methyl Group (-CH₃): This substitution at the N1 position prevents tautomerization that can occur in unsubstituted indazoles.[1]

Predicted Physicochemical Properties

While experimental data is the gold standard, predicted properties provide a valuable baseline for experimental design.

| Property | Value / Prediction | Source | Significance for Solubility |

| Molecular Formula | C₉H₇BrN₂O₂ | [2] | Foundational for all calculations. |

| Molecular Weight | 255.07 g/mol | [2] | Influences dissolution kinetics and molar concentration calculations. |

| XLogP3 | 2.1 | [3] | A measure of lipophilicity. A value >2 suggests moderate hydrophobicity and potentially low intrinsic solubility of the neutral form. |

| Polar Surface Area (PSA) | 55.1 Ų | [3] | Reflects the surface area contributed by polar atoms. This value suggests the molecule has capacity for hydrogen bonding. |

| Acidity | Acidic | Inferred | The carboxylic acid group will dominate the acid-base behavior, making pH a critical variable for solubility. |

Guiding Principles: Factors Governing Solubility

The solubility of an ionizable compound like this compound is not a single value but a profile that depends on the conditions of the medium.

The Overarching Impact of pH

The solubility of this compound is inextricably linked to its acid dissociation constant (pKa). The Henderson-Hasselbalch equation governs the equilibrium between the neutral, less soluble form (HA) and the ionized, more soluble form (A⁻).

pH = pKa + log([A⁻]/[HA])

-

At pH << pKa: The compound will exist predominantly in its neutral, protonated carboxylic acid form (HA). In this state, its solubility will be at its lowest, referred to as the intrinsic solubility (S₀).

-

At pH = pKa: The compound will be 50% ionized, and the solubility will be significantly higher than S₀.

-

At pH >> pKa: The compound will exist almost entirely in its deprotonated, carboxylate salt form (A⁻), leading to maximum aqueous solubility.

Understanding this relationship is crucial, as the pH of the gastrointestinal tract varies from highly acidic (pH 1-2) to near-neutral (pH 6-7.5). A comprehensive pH-solubility profile is therefore essential for predicting oral absorption.

Solid-State Properties: The Unseen Variable

The arrangement of molecules in the solid state (crystallinity, polymorphism) has a profound impact on solubility. Different crystal forms (polymorphs) of the same compound can exhibit different melting points, stabilities, and, critically, different solubilities. It is imperative that solubility studies are conducted on a well-characterized, stable solid form to ensure data reproducibility.

Experimental Framework for Solubility Determination

A robust experimental design is required to generate reliable and meaningful data. The thermodynamic equilibrium shake-flask method is the gold-standard for this purpose.

Overall Experimental Workflow

The process involves saturating a solvent with the compound, allowing it to reach equilibrium, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.

Caption: Workflow for Equilibrium Solubility Determination.

Core Protocol: Aqueous pH-Solubility Profile

This protocol details the steps for determining the solubility of this compound across a physiologically relevant pH range.

Materials:

-

This compound (confirmed solid form)

-

Phosphate, acetate, or universal buffer systems

-

Calibrated pH meter

-

Orbital shaker with temperature control

-

2 mL glass vials with screw caps

-

0.45 µm PVDF syringe filters

-

HPLC system with UV detector

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 8 (e.g., at 1 pH unit intervals).

-

Rationale: This range covers acidic, neutral, and slightly basic conditions, allowing for a full characterization of the solubility curve around the compound's pKa.

-

-

Compound Addition: Add an excess amount of the solid compound to vials containing 1 mL of each buffer. "Excess" means enough solid should remain at the end of the experiment, which can be visually confirmed. A starting point of ~5 mg is often sufficient.

-

Rationale: Ensuring excess solid is present is the only way to guarantee the solution is truly saturated and that the measured solubility is the thermodynamic equilibrium solubility.

-

-

Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours. 48 hours is preferable to ensure equilibrium is reached.

-

Rationale: Constant agitation is required to facilitate the dissolution process and reach equilibrium. Kinetic solubility (determined over shorter times) can often overestimate thermodynamic solubility.

-

-

Sample Preparation & pH Measurement: After equilibration, allow the vials to stand for 30 minutes for the solid to settle. Carefully open each vial and measure the final pH of the supernatant.

-

Rationale: The final pH can sometimes differ from the starting pH, especially for unbuffered solutions or at high concentrations. The final measured pH is the correct value to plot against.

-

-

Filtration: Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm PVDF syringe filter into a clean HPLC vial.

-

Rationale: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to a massive overestimation of solubility. PVDF is a good general-purpose filter with low compound binding.

-

-

Dilution: Immediately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Rationale: Saturated solutions are often too concentrated for direct injection onto an HPLC. A precise dilution factor is required for the final calculation.

-

-

Quantification: Analyze the diluted samples using a validated RP-HPLC method as described in Section 5.0.

Analytical Quantification by RP-HPLC

Accurate quantification of the dissolved compound is essential. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely available technique suitable for this purpose.[1][4]

HPLC Method Parameters

The following provides a starting point for method development. Optimization will be required.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for moderately non-polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent peak shape for the acidic analyte. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |

| Gradient | Start at 10% B, ramp to 90% B over 10 min | A gradient elution is efficient for separating the analyte from any potential impurities or excipients. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical volume that balances sensitivity and peak shape. |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or λmax) | The indazole core is chromophoric, making UV detection suitable. The optimal wavelength (λmax) should be determined by a UV scan. |

Calibration and Quantification Workflow

A self-validating system relies on a robust calibration.

Caption: HPLC Calibration and Quantification Workflow.

Data Interpretation and Presentation

The final data should be presented clearly to allow for straightforward interpretation.

pH-Solubility Profile

The primary output is a plot of solubility (on a log scale) versus the final measured pH.

Example Data Table:

| Initial pH | Final Measured pH | Solubility (µg/mL) | Solubility (mM) | Log(Solubility, mM) |

| 2.0 | 2.05 | 5.1 | 0.020 | -1.70 |

| 3.0 | 3.08 | 12.8 | 0.050 | -1.30 |

| 4.0 | 4.11 | 94.4 | 0.370 | -0.43 |

| 5.0 | 5.09 | 816.2 | 3.20 | 0.51 |

| 6.0 | 6.05 | >2000 | >7.84 | >0.89 |

| 7.0 | 7.01 | >2000 | >7.84 | >0.89 |

| 8.0 | 7.95 | >2000 | >7.84 | >0.89 |

From a plot of this data, one can estimate the pKa (the pH at which the solubility begins to increase sharply) and the intrinsic solubility, S₀ (the solubility at the lowest pH values).

Implications for Drug Development

-

Biopharmaceutical Classification System (BCS): Solubility is a key parameter in the BCS. A compound is considered "highly soluble" if its highest therapeutic dose is soluble in ≤250 mL of aqueous media over the pH range of 1.2-6.8. This profile is the first step in making that determination.

-

Formulation Strategy: If the intrinsic solubility is low, formulation strategies such as salt formation (to create a more soluble form) or amorphous solid dispersions may be required to improve oral absorption. The significant increase in solubility at higher pH for this compound suggests that it is an excellent candidate for salt formation with a suitable base.

Conclusion

Characterizing the solubility profile of this compound is a foundational activity in its evaluation as a potential drug candidate. This guide has provided the theoretical basis and a detailed, practical framework for executing this study. By employing the gold-standard shake-flask method across a range of pH values and utilizing a validated RP-HPLC method for quantification, researchers can generate a reliable and comprehensive dataset. This data is not merely a set of numbers but a critical tool for informing future formulation strategies, predicting in vivo behavior, and making crucial decisions in the drug development pipeline.

References

- CN119000907A - Detection method of indazole derivatives - Google Patents.

- Buy 1H-Indazole-3-carboxylic acid, 6-bromo-1-methyl - Echemi.

- An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI.

- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem.

- Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate.

- Imidazole quantification by LC determination - 2019 - Wiley Analytical Science.

- This compound.

Sources

Physicochemical properties of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid

Executive Summary

This compound is a heterocyclic compound built upon the indazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, including roles as a kinase inhibitor.[1] A thorough understanding of its physicochemical properties is paramount for its application in drug discovery and development, influencing everything from synthesis and formulation to pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, details rigorous experimental protocols for their determination, and discusses the implications of these properties for researchers, scientists, and drug development professionals.

Introduction and Molecular Identity

The indazole ring system is a critical pharmacophore, and its derivatives are actively investigated for various therapeutic applications.[1] this compound combines several key functional groups that define its chemical behavior: the aromatic indazole core, a bromine substituent at the 3-position, a methyl group on the indazole nitrogen (N1), and a carboxylic acid at the 6-position. This specific arrangement of functional groups dictates its solubility, acidity, lipophilicity, and potential for intermolecular interactions, which are critical parameters for its journey as a potential drug candidate or a key chemical intermediate.

Molecular Structure:

This guide will systematically explore the essential properties that define its behavior in both chemical and biological systems.

Core Physicochemical Properties

A summary of the key identification and physicochemical parameters for this compound is presented below. It is important to note that while some data is available from chemical suppliers, many key experimental values like pKa and solubility are not publicly documented and must be determined empirically.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source / Comment |

| IUPAC Name | This compound | - |

| CAS Number | 1363382-30-2 | [2] |

| Molecular Formula | C₉H₇BrN₂O₂ | [2] |

| Molecular Weight | 255.07 g/mol | [2] |

| Physical Form | Solid | Assumed based on related structures |

| Boiling Point | 436.5 ± 25.0 °C | Predicted for an isomer (6-bromo-1-methyl-1H-indazole-3-carboxylic acid)[3] |

| Predicted XLogP3 | 2.1 | Predicted for an isomer (6-bromo-1-methyl-1H-indazole-3-carboxylic acid)[3] |

Solubility

Solubility is a critical determinant of a drug's bioavailability.[4][5] The structure of this compound suggests a complex solubility profile. The carboxylic acid group provides a handle for aqueous solubility, which is expected to increase significantly at pH values above its pKa as the carboxylate anion is formed. Conversely, the brominated aromatic indazole core contributes to its lipophilicity, favoring solubility in organic solvents like DMSO, DMF, and alcohols.[6]

Given its importance, the thermodynamic equilibrium solubility must be determined experimentally across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[7] The shake-flask method is the gold standard for this determination due to its reliability.[8][9]

Acidity Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH. For this compound, the primary acidic proton is on the carboxylic acid group. Its pKa value is crucial for predicting its solubility, absorption, and interaction with biological targets. The pKa can be reliably determined experimentally using methods like potentiometric titration, which involves monitoring pH changes upon the addition of a titrant.[10][11] Spectroscopic methods that measure changes in absorbance as a function of pH can also be employed.[12]

Lipophilicity (logP and logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's preference for a lipid versus an aqueous environment.[9] This property is fundamental to predicting a drug's ability to cross cell membranes and its overall ADME profile. The logP is the partition coefficient of the neutral species, while logD accounts for both neutral and ionized forms at a specific pH.[13] For an ionizable molecule like this one, logD is the more physiologically relevant parameter. The shake-flask method using an n-octanol/water system is the standard for experimental logP/logD determination.[9][14]

Spectral Characteristics

-

¹H NMR: Protons on the aromatic ring would appear in the aromatic region (typically 7.0-8.5 ppm). The N-methyl protons would present as a singlet, likely around 3.5-4.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: Aromatic carbons would resonate in the 110-150 ppm range. The carbonyl carbon of the carboxylic acid would be significantly downfield (>165 ppm). The N-methyl carbon would appear upfield.

-

Infrared (IR) Spectroscopy: Key absorbances would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C=C/C=N stretches in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ or [M-H]- due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Experimental Determination Protocols

To ensure scientific rigor, the following protocols are provided for the empirical determination of key physicochemical properties.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility, which is crucial for Biopharmaceutics Classification System (BCS) classification.[7]

Methodology:

-

Preparation: Prepare buffers at desired pH values (e.g., 1.2, 4.5, 6.8, 7.4).

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. The excess solid is critical to ensure equilibrium with a saturated solution.[8]

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspensions to settle. Separate the saturated supernatant from the excess solid via centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.[4]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.[4]

Causality: Using a long equilibration time ensures that the measured concentration represents the true thermodynamic solubility, not a transient supersaturated state. Maintaining a constant temperature is critical as solubility is temperature-dependent.[7]

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity Constant (pKa) Determination (Potentiometric Titration)

This classic method provides high accuracy for pKa determination by generating a titration curve.

Methodology:

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[10]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water with a co-solvent like methanol if needed) to a known concentration.

-

Titration: Place the solution in a jacketed vessel at constant temperature (e.g., 25°C). While stirring, add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) titrant.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[11]

Causality: The half-equivalence point is where the concentrations of the protonated acid (HA) and its conjugate base (A⁻) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus pH = pKa.[15]

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (logP) Determination (Shake-Flask Method)

This is the benchmark method for measuring the partition coefficient between n-octanol and water.[9]

Methodology:

-

Phase Saturation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer for logD) with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.[13]

-

Compound Addition: Dissolve a known amount of the compound in the aqueous phase.

-

Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel. Shake the mixture for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[13]

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) layers using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate logP using the formula: logP = log₁₀(C_oct / C_aq).[14]

Causality: Pre-saturating the solvents is a critical step to ensure the thermodynamic activity of each solvent remains constant during the partitioning process, leading to an accurate and reproducible measurement.

Caption: Workflow for Shake-Flask logP Determination.

Significance in Drug Discovery and Development

The physicochemical properties of this compound are not merely academic data points; they are predictive indicators of its potential success as a therapeutic agent.

-

Solubility & pKa: These interconnected properties govern dissolution rate and absorption in the gastrointestinal tract. A compound with low aqueous solubility may suffer from poor bioavailability, requiring complex formulations.[8] Understanding the pKa allows for the selection of appropriate formulation strategies, such as salt formation, to enhance solubility and stability.

-

Lipophilicity (logP/logD): This parameter is a cornerstone of the Lipinski's "Rule of Five," a guideline for oral bioavailability.[13] An optimal logP/logD value (typically between 1 and 5) suggests a balance between aqueous solubility needed for dissolution and lipid permeability required to cross biological membranes. Deviations can predict issues with absorption, distribution, or clearance.

By determining these properties early, researchers can make informed decisions, triage unpromising candidates, and rationally design molecules with improved drug-like characteristics, ultimately saving time and resources in the development pipeline.

Conclusion

This compound is a compound with significant potential as a building block in medicinal chemistry. This guide has outlined its core physicochemical identity and emphasized the necessity of empirical determination for critical parameters like solubility, pKa, and logP. The provided protocols offer a robust framework for obtaining high-quality, reliable data. A thorough characterization of these properties is an indispensable first step in evaluating the compound's suitability for further development and is fundamental to the principles of modern, data-driven drug discovery.

References

- How To Find Pka. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA41ayq8FdE83RdgeVSp7Zy4Zv9WBgVG-uMMogPqFB1gXNrgLOcKTWgiFKQ09pUfQzKZloR0nrxgxSABQaJS0kC3hbFNS6LXe8sL6FLJWqUccde9DQtNX8ELnaShhCHBV_C9S1iSw8OjvkCGSCsUNWagZVQQEjpDxrzV51AqemFEru5w==]

- This compound. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.

- Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate - CHIRALEN. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC1hUtueiJCskdq1PVjBWhYZzmiItjzYkjPn04NxRXHn2tfLMOf3V794uINYlehZsdn__DSTA3DVIyjIaaIDmBZiOoLkGOah5apTej-oheMZ8r-yt4wVYdDkN1YhJzTnTubumie00lt3KKgIorDM_he-BDC3MLY8udU9jzWpdDGUw8Y5LvIvvF]

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECdw4QUfmE7HNuB5ugPpPL8ZjuCFFDz8KKrpDihjjlDRt-76Aeaxt6ZHYH2byOmiLlPVoi3gMMQD45XFD3HkYtcioHWQYqh6WccYMLe-dAQeJTgHkR0d3uqW3pCHCB7LT7XayveHsobQ2ZAWHnLEj-l0fzmEHpPANV9fN_w67x9qp7n1kQiwafgTDKMpfNB3wxbceXTjdjgsBXig==]

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQmexryVNvWZFdgv1pDD9xJRRbGTVlmcJnYFHIOOmujQZ0mucWvrPaKCALmSU-Z58dxSQ64ljhmH5lI5FZMW204LAoAlVfQiBYqxVT2OECHkD3SRIvdresQpF-hFLJKLzmfT_RnXdt0nfuLLtwz4dnh0OIPKzXpgAl6deD98lxp5R44pVdAIuEBHl2fRva8PUA_8V8QPZoM2YJdfw_W0SPXy-e]

- LogD/LogP Background. (n.d.). Enamine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt5GhYN3CeHsOS6vn1pWYFGsIyi0FnbfLVlubAvo6Lqzx1PYGAzzvpTlJE-lf_XcoAJ0EZf6ZjX4cnXCD-SGCZH1vSdKqQdUSLDrv_FjEzsxbRS2IDSRIyiIDHVK9Y69E_E-EBusRGsCxq5Cl-LNDYUSlx]

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIKhFt17hwjTFmNjFRbPTVPFZmtctN9KyecErDMFQ8-Xr3wazmviqEyhJiUIiQ0xj364y92TXwDWb68nJVCgrDkRMB4mkYkQNlmksr2SQ4yX-rcwx4slIKxIVofAoa]

- Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). ULM. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiiCtAjld55unBfW87595hUOE2DTTmmyI0MfKewmVrkr70Hz0ZzsPuvfY5w4lZ3t0BRM1pyJRpkbgKU65scnIQVxNoTv6hToH8mbUGVuX8so1IPYKaxxOuiK5ghV6rWwFW8SL1ctRdTgnAB7jddNWwldCLIyAhPWyFaF-zoTLhb-BJ]

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa1PjedfJQCkHBWA4L7h5LmGkzTTVe3X2REu2zuJTGsNredkSPhHrnakZHQG0TX3VTjoiYG65mDKDIJAflpaDOpd3c6j4py1wLtxeo_4tcKELX9bZHv2_BC6nQnBrqs_WRu4yLYJwQ8eiWAQC2YhaGUcC_JkPB8vRU8338IZoldB94HF-nGZQc4uGIvGL0kyWzcBbJTbtpjJa2qE8DWxfs5EdPxzc57urbVbwMlMZv-cS-C4JEDKb4DCIj-_kVBKEjT3LklUapknJj6rg8DuIiioVUod0YYsyrRzN_IZmoQw-ys3C9lc0LLfVLX5Aru1Zc]

- Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3eHcClOMhiys7HWXvaOVVLxmNSiliBc0xF8RfvzyCfXGX4pYx73jAAYj5yWSzB-j2efrLhTTLuzRDBA5459km7GATM5AwQPpBI7R8NpWpo-OkDMTtWINuAFR9H1mERX6wxUOmIFl-PLET3Q==]

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh5SegHdCpQ9AttUwdQAMw7uEQCYDvBNRHSW_I5IXWPRc3ciNTeBhYorBopMRyZC2VJffKVQi45t7k8-xi2L-SebHBnr6vwjz60KGOyB6BWVFn6gDmLcfAjwYIYLQGJFybDzmHpbYTJv6I_jhaueTlx_ZTyWlPo-54J2-eitqTHgXOPxix]

- 3-Bromo-1H-indazole-6-carboxylic acid. (n.d.). CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG41Z1FKWukzciPOd3QXMFZe-g0sxGJbSvTENK-ypqn6CXiZjgFuxhp88NsS6X4e0ufaQWxRILVNwz8Yce8rjuQDSRVfIj_2zDZRh-dYcaNGjC5s5EmB2JMmeXh4sneT10YZFB4d8RVyIq8FTvOOJVZMvXCZullEy6mn1Xb8GhpmGwuf1I7dOut3khQJw473XEpLHlPQdHEF0o=]

- pH measurement and determination of pKa value. (2023). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyU2v5b4ZCHwR6LkvfQXkRcfFCSxDItUuIHpYpJ4RiXPjbsGh5BJBtyv5Jf1rCm_WsoieNSUmSr7FwucGJUadDOXIR1d2KRBJ3azMLpo76LMJo4Ub1x90EbVpvIDmbZjs8EReW95y7h6Tr-yFDhYwDXBjag4OClu-TCeH9IcNFJVDWPMLH84wsjW7W59TuFPduzBMbRZGzJz3SUwCZsBsTWarPc3UTffi7RiIi-yiJRNZO-vZ3YvRwKAtYRcIHly7hP-MIDl_1Z8bm1Ud_lrN-wk8NIfo-LWsFuXrM8q_NrCHUdiwLW-xBqRhcmI1OyMwXV9IHloTqtQCW]

- LogP—Making Sense of the Value. (n.d.). ACD/Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4P2hhWbXUy7yIr3k3jATmZcUgOfJs-tuWgnYNkuEyY8ikMX8SoBlybBdwZy47w6EfZoDCmoiZbQ0e_wGdQH26po9sUkazRRDOLAocIcw964s51kbBhoXBhHp_ILBIBylQDoKEbxYeQkhdR3-DQ7CRRNEQoTfOXRSilifB9T_r93wZ2gydXWLhx4V-]

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu6dl6nrHU_yiYVgUIHiszUiB4Y4om-RErUJ0wxPf8COi3ex8Yr1r8CZinpntxoGqY6dQLtKySl350uBD9gkcmDB5MHX6BblJSmH52heH75z-JGvBK6jrNCuGpQ9NNVUwN_HLJT4bAcJqYOLsqBdV2LZGq_2xN3El3mGjgXDgwZ9dKB1PWnw8d0n1S1nMkx4rRkfnyMHiutQ==]

- Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3IMChSurXxJNHA1Ix4DLDPL77BYrJVoAnpSMIWFInDwuXtr72s-bXEQAeBTrS5ayX9dsNC91uUiwMqL2x2qI8ssyj00000HAUttpciO4oYUpkAHsSZWyMpO0ILzyqhGDZ4y8Qjnjpnc-963zE2kmyABwdXKhcm0w_Z6ofY8N2rI5X1VXOuKg2OLDfT6FRX3oTnNNunXAxxswt_mtbbiBeseFsvn-tWR9rrqzgiNc=]

- 3-Bromo-1H-indazole-6-carboxylic acid. (n.d.). BLD Pharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvQKtTlV7FFDmXrQaQkAWTRCu2OCQfWsCVIQg4d5jVAvThE7VFOTxCwtZUwsONoxqUnwDh3p5Cb0Kfodg2qUVmOscL9YGbUgD8Yjx1esgiCxVoEnP7JKa7lBDJcQOCk-nsneC0J_uFh1LwMA0=]

- 1H-Indazole-3-carboxylic acid, 6-bromo-1-methyl. (n.d.). Echemi. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU_QJKMOlhn34PBW_VvqOA2jgtkjjLGTd6DaKYYlbaV0MEoYVcKqEnaj19P-PFsHUDkLMtLB8z8EnGjTN2L9LT5fba0FIFrIOQHCKEoOjMF2fev6Ks6Gt7ErfqISKwfHQKFJYA3yhXw6UI5AJoiRgRI26hh4eMLid9ie24pHKeMcCuTK2AS8vz-DT-pFrvoaKrNEYb5wwLHbY=]

- Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfHpMdOavr_vgrTzebe_wm8gMkAVIBOyAnYpPSEDDvbkKrMl2I1zrBmcDZAXP--x3EuFhBXXs6Yb2z4Lll08g7jiSGtiFZrR3RD-FLZpstlEaOznZAfnU4QYXu1WYvZoXNT84636IX5g2w9jMSOGSLS5IMFiXv7Q4O0rjz9jIBtIy1ydrDwrY1ZlIydpJ4TdTcHw==]

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxHBNuF0KtQQAcldD53ldffoNI7GNenEpNTfl_wRXzZopIejnsht7unUGcEHTlY5VIf331eF4T2vhWed9DSL1jEUqEQa5s65jQMBRfCDPc_mctZOvqu7cSfMvBOFUiDIVXRlm4wQPSM-Hv8YfHGzEWtNqPuInP]

- CAS 885522-04-3 3-BROMO-6-FLUORO (1H)INDAZOLE. (n.d.). BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfn8my0gYW75B_Oi9KFnbeyL0YIfBMQGLpb4VpK2SzbfFV1R_ZZDd5Yd5D5RHyHMVhB5I557IRBBvKuXr3CxOh-KsiFo3gQZ3MaJ_v1YU-DiH4Q_nxpFy2jbx22LvgEFcqLGc9zjGQTQrbVqIUrwH6mxxXeXU0bMWwuqD8IK114d5_SluF7SGMFBTfANuE]

- Supporting Information. (2007). Wiley-VCH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFMTLO7sFoplsxsAai0k41dNQEAhM7cddQCvYXrY0PBTbuEr8W8HxPtatkjmJVkJTgTy4nqtI81mAZOBc4qWOA5M8etYjAAobqEj9jXW12G8_ZoC1RODryISf0OhtHAq4jRja9cCuM3YiDN2u4HW6mo8U8eSg=]

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtxznsoIWeL41CBmntVgipEACX-59XTND7f9eZkMhpxiHWzjKwG2dRJo5wkFm9xejBLCp8QCFPpt9Vc7qegJBVOaZK02Kf8fKL7IaZB1RAL2zpT-GLGUUjEiIvHeB8TCocLNEga-PWIqkYw-xCg_GZhK6wKGVR5w==]

- 3-bromo-1H-indazole-6-carboxylic acid, min 97%, 1 gram. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTLYT7e4Rhm9nG-FVbENDct3DLsaYXc0GJSGGWuhIShhCp1cwKOKnhF85Y-hVaDBilTdVHt_QWDCIgG3XGeRPQNh9mbQzbn1SUCQuwKmc1nmDQedHHISDTdIsSs0DIjyRMV8pVEOE2jvzSfktDWX7q1OH5IXnnPcofNTuFZGyQFIdEbb9r6jp5b8u6QkbyArKi1mvhjRo=]

- 6-bromo-3-methyl-1H-indazole. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqzRCmKpnfrIBNQ6ufnldXdnO-7WoGndWR_nXh0G-Wu7D-KBxKqJIEPGhryu6LFDwyF10Xtagr54pdQUpa0Q-MEoxMiIBNXJa5deIw8k7WKLPKa0GNjkZQkDLB8MX3hdOKYKEiOhGf61SCr0UvzhrZ8o8J865QcnJwL9u93JMadg==]

- Indazole-3-carboxylic acid. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKh2EyI0kFJIMkJYPYuhY3fXebq37tLBUvqpVmzYVmvEmcuCLqf53RzPP5XfVJbKKXZqwugYoQtGumH3Z8PZOpS85lxkaetnnbpDtmJ7fnBxKNHeddl6FEI8a8fnqP0EyKcsON0B1EFHvKUPu1ZxZhjkrWT-8TzZNBMZOHgzQ=]

- 6-Bromo-1H-indazole-3-carboxylic acid. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSwF5rLgpAVqpdTSa7l90LGiZr5Ppn9oBJDdXZgs8RiFsqmUbsoESXbr4P-hWkDZZIUe1ipE2KBu54SmWkYxW-L2cLLxJgI7BM6xg-xdrYdtAJawzXhhtPGNySgU0Stp26kFDdCyzkJwJkQSUOjUOHDCuH_g7wx4rSXOWoKZhG5Q-LZY7L-A==]

- Process for preparing 1-methylindazole-3-carboxylic acid. (2004). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY8mEkSgxW37-RxH9GsH1LYfOIYyGBEfmKVnm89rtF-NDAwUykcvni9LUXEN7nJ-DeWbWJXK_KD68B-NnqRA-ArhbqCOAOXuPyOEWWZOXL63MpJK3dfvI499NQsqUJkii7mAYwvq7WCXjMREDc_g==]

- Indazole synthesis. (n.d.). Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5Jgt-_ZvScPCDZeEfHnp9Bjy3hqxTXXb8q7po1ot0dQthhfC84Q7KUa0-0zffbZxnLwj4GUNcJWw3QT1fTEbwhnOxCRXgRybT8xpOpmGGjHgg5_SlVO9ce7jqx68F6kumX3usWY-04-H-Rm7lJs-yJmp2x-mK1vzLN7OBrroKMZ8oU6GS1z-NsLtgsak=]

- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtprniWUALIJ4xiHXG4vKuSqw0S20ExPCYXTKpyurOgfa0Gh-mOFfoT-SFAOllSS5lzax0hsTkdOZT9zyTkxjxi12kMxpHnX0H5sKp_0WK67kA5ealJVAsnhUez-Y85GJEBY2JJtm3Wz1-OWYD4eQcEtLDMg8FthU=]

- 1-Methyl-1H-indazole-3-carboxylic acid. (n.d.). PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuXWlb-kLAqG71ZjI_FADigg-YsT4QLxz-43oPgTSFn3ZkWaTMI2B_tITnjDS-wSPdLib_y-Cu0eOxbUlrcBC0A5NUcsLHsxyPWj-cQuKFydq8qn0Tb6mNeoIKSdPxdvQhas6yk3tTxBCmnA==]

- pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYix9Ad2sak5OOVspOVmzKjjDWURANT46qs7q5i1i2ifSuaU2HcOChDlY55W_wPvd49L-eto9IfJXDeqalk88RBclj-QPyLxgAT_xnz2frE9MEGBeyduLAp9UiKI1WDzOjBwjgSvlWH7R5kBlLgtyQST06olNFtUVbShcBeI7H9mXNuOMWEXrLXhnCT0LsLXO-WzMOeN89fA==]

- 1H-indazole-3-carboxylic acid methyl ester. (2025). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcWdumXcjlkAJCHGGodgurkyIApUil0aEe9DlhrU3qaz_-kpqWZ45MyttkhcSNRxyoUzDt89sA6_Ao0wPwh5papDpUpKI1ddP2vB1zvJ_HumRbMMayfBtra796Ah0DEsIYtNu3LgUPkyXsjD_G30tUFC79vhp-XoHCI5XFqxbU]

- 1H-Indazole-3-carboxamide. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnkkCpMKUOzwbBvJKldqamxWaBCRjZH9toKpe4o-VH7Bzj_C7Oi6ZrQiTGs_SaeAcFlsFrYgCnbYUl-MnsJjSifl8sXkYpR6z9Jk5aylfRc8dU1-BYrGW6uB1dCfoB4_ORTG8nt0vBQWUlNQ5O2xQUklsYiJBrw6t0ilIYQQ==]

- 3-Methyl-6-nitro-1H-indazole. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwtdX04JjvayQLHCt5iOJGFzvZ46QJc_acl3swWvxevqvjUkCzTdg_eEaWgsyrhGUmWUqPQ_ViHGVco4DuC3426tHM2fPQL8wx-w3XsouBdEprz721GM4bgqUuZ8Ihe8kMR0HIQwtBu4hynQi9CdzPLlrKRE_1AyIHg6K2wj9iaw==]

Sources

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. labsolu.ca [labsolu.ca]

- 3. echemi.com [echemi.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. rheolution.com [rheolution.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. scispace.com [scispace.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ulm.edu [ulm.edu]

- 13. enamine.net [enamine.net]

- 14. acdlabs.com [acdlabs.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Spectral Characterization of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid: An Analytical Guide

An In-Depth Technical Guide

Abstract

This technical guide provides a detailed analytical framework for the characterization of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a comprehensive set of predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It is designed to serve as a practical benchmark for researchers, scientists, and drug development professionals involved in the synthesis and verification of this and related indazole derivatives. The guide includes detailed methodologies for data acquisition, in-depth interpretation of expected spectral features, and a summary of key analytical workflows.

Introduction and Molecular Overview

This compound belongs to the indazole class of bicyclic heteroaromatic compounds. The indazole scaffold is a privileged structure in drug discovery, appearing in a wide range of pharmacologically active agents, including kinase inhibitors and anti-cancer drugs. The specific substitution pattern of this molecule—a bromine atom at the 3-position, a methyl group on the pyrazole nitrogen (N1), and a carboxylic acid at the 6-position—creates a versatile building block for further chemical modification.

Accurate structural confirmation is the cornerstone of chemical synthesis. This guide provides the expected analytical signature of the title compound to facilitate its unambiguous identification.

-

Molecular Formula: C₉H₇BrN₂O₂

-

Molecular Weight: 255.07 g/mol

-

CAS Number: 1000339-40-7

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra, explaining the rationale behind the expected chemical shifts, multiplicities, and coupling constants.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to reveal five distinct signals corresponding to the different proton environments in the molecule. The choice of solvent is critical; DMSO-d₆ is recommended as it effectively solubilizes the carboxylic acid and its protons are less likely to exchange with the analyte's acidic proton compared to protic solvents like methanol-d₄. The acidic proton of the carboxylic acid is expected to appear as a very broad singlet at a downfield chemical shift (δ > 12 ppm)[1].

The aromatic region will feature signals from the three protons on the benzene ring portion of the indazole core. Their chemical shifts and coupling patterns are dictated by the electronic effects of the bromine and carboxylic acid substituents. The N-methyl group will appear as a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Predicted δ (ppm) | Multiplicity | Approx. J (Hz) | Integration | Assignment | Rationale |

| ~13.1 | broad s | - | 1H | COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange[1]. |

| ~8.25 | s (or narrow d) | < 1.0 | 1H | H-7 | Positioned between the electron-withdrawing carboxylic acid and the pyrazole ring, this proton is expected to be the most downfield of the aromatic protons. |

| ~7.90 | d | ~8.5 | 1H | H-4 | This proton will show a standard ortho-coupling to H-5. Its chemical shift is influenced by the adjacent bromine atom. |

| ~7.70 | d | ~8.5 | 1H | H-5 | Ortho-coupled to H-4, this proton is expected to be the most upfield of the aromatic signals. |

| ~4.10 | s | - | 3H | N-CH₃ | The N-methyl group is a singlet and its chemical shift is characteristic for N-alkylated indazoles. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals for each unique carbon atom in the molecule. The chemical shifts are predicted based on hybridization and the electronic influence of adjacent substituents. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing above 165 ppm. The carbon atom attached to the bromine (C-3) will also have a characteristic shift, generally found in the 115-125 ppm range for bromo-substituted aromatic systems.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Predicted δ (ppm) | Assignment | Rationale |

| ~167.0 | COOH | The carbonyl carbon of the carboxylic acid group is highly deshielded. |

| ~142.0 | C-7a | A quaternary carbon at the ring junction. |

| ~138.5 | C-3a | The second quaternary carbon at the ring junction. |

| ~131.0 | C-6 | A quaternary carbon attached to the electron-withdrawing carboxylic acid group. |

| ~128.0 | C-4 | Aromatic CH carbon. |

| ~122.5 | C-5 | Aromatic CH carbon. |

| ~120.0 | C-7 | Aromatic CH carbon, deshielded by the adjacent carboxylic acid. |

| ~118.0 | C-3 | The carbon atom directly bonded to bromine. |

| ~36.0 | N-CH₃ | The N-methyl carbon, appearing in the aliphatic region. |

Experimental Protocols for NMR Data Acquisition

A self-validating protocol ensures data reliability and reproducibility.

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]

-

¹H NMR Acquisition:

-

Acquire data at a constant temperature (e.g., 298 K).

-

Use a spectral width of at least 16 ppm to ensure all signals, including the carboxylic acid proton, are captured.

-

Apply a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, ensuring accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse sequence.

-

A wider spectral width (~220 ppm) is necessary.

-

A larger number of scans will be required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, the most informative technique would be High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI).

Expected Mass Spectrum and Fragmentation

The key feature to look for in the mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments, which is a definitive indicator of the presence of a single bromine atom.

Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI+)

| Predicted m/z | Ion Formula | Identity |

| 254.9769 | [C₉H₈⁷⁹BrN₂O₂]⁺ | [M+H]⁺ |

| 256.9748 | [C₉H₈⁸¹BrN₂O₂]⁺ | [M+2+H]⁺ |

| 276.9588 | [C₉H₇⁷⁹BrN₂NaO₂]⁺ | [M+Na]⁺ |

| 278.9568 | [C₉H₇⁸¹BrN₂NaO₂]⁺ | [M+2+Na]⁺ |

Fragmentation Pathways: Under typical ESI conditions, fragmentation might be limited. However, if tandem MS (MS/MS) is performed, characteristic losses can be expected:

-

Loss of H₂O (18.01 Da): A common fragmentation for carboxylic acids.

-

Loss of COOH (45.00 Da): Decarboxylation is a primary fragmentation pathway. The resulting fragment would also exhibit the characteristic 1:1 bromine isotope pattern.

Experimental Protocol for LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL in the mobile phase.

-

Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatography: Employ a C18 reverse-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This separates the analyte from potential impurities.

-

Mass Spectrometry:

-

Operate in positive electrospray ionization (ESI+) mode.

-

Acquire data over a mass range of m/z 50-500.

-

Ensure the mass accuracy is below 5 ppm to confidently determine the elemental composition from the measured exact mass.

-

Integrated Analytical Workflow

The structural confirmation of this compound relies on the synergistic use of multiple analytical techniques. The workflow diagram below illustrates how each piece of spectroscopic data contributes to the final structural assignment.

Sources

A Comprehensive Guide to the Synthesis of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid: Strategies and Methodologies for a Key Pharmaceutical Building Block

Abstract

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted indazole core serves as a "privileged scaffold," a molecular framework frequently found in biologically active compounds, including kinase inhibitors.[1][2] This technical guide provides a detailed, field-proven synthetic pathway for this valuable building block. We will dissect a logical, multi-step synthesis starting from commercially available precursors, explaining the causality behind experimental choices and providing robust, step-by-step protocols. The narrative emphasizes chemical strategy, reaction mechanisms, and process optimization, designed for researchers, chemists, and professionals in the pharmaceutical industry.

Strategic Approach: Retrosynthetic Analysis

A successful synthesis relies on a logical deconstruction of the target molecule into simpler, accessible precursors. Our retrosynthetic strategy for this compound identifies three key disconnection points: the N1-methyl bond, the C3-bromo bond, and the C6-carboxylic acid, leading back to a foundational indazole core. The forward synthesis is therefore designed in three primary stages:

-

Formation of the Indazole Core: Construction of 1H-indazole-6-carboxylic acid.

-

Regioselective Bromination: Introduction of a bromine atom at the C3 position.

-

Final Functionalization: N-methylation and deprotection to yield the target molecule.

This strategic sequence ensures high regioselectivity and minimizes competing side reactions.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity of Bromo-Methyl-Indazole Carboxylic Acids in Organic Synthesis

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active molecules, including kinase inhibitors for oncology and antiemetic agents.[1] Within this class, bromo-methyl-indazole carboxylic acids represent a particularly versatile and powerful building block for drug discovery and development. These molecules are trifunctional, offering three distinct and orthogonal points for chemical modification: the bromine atom, the carboxylic acid group, and the N-methylated indazole ring.

This guide provides a comprehensive exploration of the reactivity of these scaffolds. It is designed for researchers, medicinal chemists, and process development scientists who seek to leverage these building blocks in their synthetic campaigns. We will move beyond simple reaction lists to explain the underlying principles, causality behind experimental choices, and the strategic considerations necessary for achieving high-yield, selective transformations. This document will serve as a field-proven manual for navigating the synthesis and functionalization of this critical molecular framework.

I. Synthesis of Bromo-Methyl-Indazole Carboxylic Acid Scaffolds

A robust synthetic strategy begins with the reliable preparation of the starting materials. The synthesis of bromo-methyl-indazole carboxylic acids typically involves a two-step sequence: electrophilic bromination of the indazole core followed by N-alkylation.

Electrophilic Bromination of Indazole-3-Carboxylic Acid

The indazole ring is susceptible to electrophilic aromatic substitution. The bromine atom is most commonly introduced at the 5-position due to the directing effects of the fused ring system.

A standard and effective protocol involves the direct bromination of indazole-3-carboxylic acid using elemental bromine in a suitable solvent like glacial acetic acid.[2][3]

Experimental Protocol: Synthesis of 5-Bromo-1H-indazole-3-carboxylic Acid[2]

-

Dissolution: Suspend indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid. Heat the mixture to 120 °C until a clear solution is obtained.

-

Cooling & Bromine Addition: Cool the solution to 90 °C. Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise.

-

Reaction: Maintain the reaction temperature at 90 °C for 16 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice water and stir for 15 minutes.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid (Typical yield: 87-88%).[2]

N-Methylation: A Critical Step for Regiocontrol

The methylation of the indazole nitrogen is a critical step that dictates the final structure and properties of the molecule. The reaction can produce two regioisomers: the N1-methyl and N2-methyl products. The ratio of these isomers is highly dependent on the reaction conditions, particularly the choice of base and solvent.[4][5]

-

Kinetic vs. Thermodynamic Control: Alkylation at the N2 position is often the kinetically favored product, while the N1-substituted indazole is the thermodynamically more stable isomer.

-

Influence of Base: Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective for achieving selective N1 alkylation.[5] Using a strong base ensures the complete deprotonation of all acidic protons (both the carboxylic acid and the N-H proton), which can favor the formation of the more stable N1-anion.[5] Weaker bases, such as potassium carbonate (K2CO3), may only deprotonate the more acidic carboxylic acid, leading to different selectivity, including potential O-alkylation.[5]

-

Solvent Effects: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typically used to facilitate the reaction.[5]

Optimized Protocol for Selective N1-Methylation[5]

-

Setup: To a solution of the bromo-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF at room temperature, add sodium hydride (NaH, 3.0 eq) portion-wise under an inert atmosphere (e.g., Argon or Nitrogen).

-

Methylation: After stirring for a short period, add the methylating agent (e.g., iodomethane or dimethyl sulfate, 1.3 eq).

-

Reaction: Allow the reaction to stir at room temperature for 3-21 hours, monitoring by LC-MS for completion.

-

Quenching and Work-up: Carefully quench the reaction with water and extract the product with a suitable organic solvent. Purify via column chromatography to isolate the desired N1-methyl isomer.

The following diagram illustrates the synthetic pathway to the key starting materials.

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-methyl-indazole-3-carboxylic Acid Ester

[6] Note: The carboxylic acid is often protected as an ester (e.g., methyl ester) prior to coupling to prevent potential side reactions.

-

Catalyst Preparation: In a reaction vessel, dissolve the bromo-indazole substrate (1.0 eq) and Pd(dppf)Cl₂ (10 mol%) in anhydrous DME. Stir under an argon atmosphere for 1 hour.

-

Reagent Addition: Sequentially add a solution of the arylboronic acid (2.0 eq) in DME and a solution of K₂CO₃ (2.0 eq) in water.

-

Reaction: Heat the mixture to 80 °C for 2 hours, or until completion as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. Purify the residue by column chromatography.

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | Good to High | [6] |

| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | - | Good to Excellent | [7] |

| PdCl₂(PPh₃)₂ | K₂CO₃/Cs₂CO₃ | DMF | Reflux | 48 | Low to No Product | [8] |

| CataCXium A | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | - | High (for bromoanilines) | [9] |

| Table 1: Comparison of Suzuki-Miyaura Reaction Conditions for Bromo-Indazoles and Related Systems. |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds from aryl halides and amines. [10]This reaction is exceptionally valuable in medicinal chemistry for synthesizing libraries of N-aryl indazoles, which are common motifs in pharmacologically active compounds. [11]

Key Mechanistic & Experimental Considerations

The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. [10]

-

Catalyst System: The choice of ligand is paramount. Sterically hindered, electron-rich phosphine ligands are required to facilitate the reductive elimination step, which is often rate-limiting. Modern Buchwald-Hartwig reactions utilize specialized ligands like Josiphos, RuPhos, or Xantphos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.

-

Base: A strong, non-nucleophilic base is needed to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is the most common choice.

-

Substrate Scope: The reaction is remarkably broad, tolerating a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles. [11][12][13]

General Protocol: Buchwald-Hartwig Amination of a Bromo-Indazole

-

Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand, and the base (e.g., NaOt-Bu).

-

Reagent Addition: Add the bromo-indazole substrate, the amine coupling partner, and an anhydrous solvent (e.g., toluene or dioxane).

-

Reaction: Seal the vial and heat to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction for completion.

-

Work-up and Purification: Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the crude product by flash chromatography.

III. Reactivity at the Carboxylic Acid Group

The carboxylic acid moiety at the 3-position is a key functional group for derivatization, most commonly through esterification or amidation.

Esterification

Converting the carboxylic acid to an ester can serve two purposes: it can be a final product, or it can act as a protecting group to prevent the acidic proton from interfering with subsequent reactions, such as organometallic additions or certain coupling reactions.

Protocol: Fischer Esterification

[14]

-

Reaction Setup: Suspend the bromo-methyl-indazole carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, used in excess as the solvent).

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or methanesulfonic acid.

-

Heating: Heat the mixture to reflux for several hours until the reaction is complete.

-

Work-up: Cool the mixture, concentrate it, and then neutralize with a saturated aqueous solution of sodium bicarbonate. The ester product, which often precipitates, can be collected by filtration or extracted with an organic solvent. [14]

Amide Bond Formation

The formation of an amide bond is arguably one of the most important reactions in drug development. This is typically achieved by activating the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine.

Causality in Reagent Selection

-

Coupling Agents: A variety of reagents can be used to activate the carboxylic acid. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) to suppress side reactions and improve efficiency. [15][16]Other phosphonium- or uranium-based reagents like TBTU or HATU are also highly effective.

-

Base: A non-nucleophilic organic base, such as N-methylmorpholine (NMM) or triethylamine (TEA), is typically added to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride salt. [15]

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

[15]

-

Activation: Dissolve the bromo-methyl-indazole carboxylic acid (1.0 eq) in DMF. Add HOBt (1.5 eq), EDC·HCl (1.5 eq), and N-methylmorpholine (2.0 eq).

-

Amine Addition: Add the desired amine (2.0 eq).

-

Reaction: Stir the mixture at room temperature overnight.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography to yield the desired amide.

The following workflow illustrates the sequential functionalization of the bromo-indazole-carboxylic acid scaffold.

Caption: Synthetic Workflow for Derivatizing Bromo-Indazole Carboxylic Acids.

IV. Chemoselectivity and Strategic Considerations

The trifunctional nature of bromo-methyl-indazole carboxylic acids requires careful strategic planning to achieve the desired outcome.

-

Order of Operations: The sequence of reactions is critical. It is common practice to first protect the carboxylic acid as an ester before performing palladium-catalyzed cross-coupling at the bromine position. The acidic proton of the carboxylic acid can interfere with the catalytic cycle. After the C-C or C-N bond is formed, the ester can be hydrolyzed back to the carboxylic acid, which can then be converted to an amide.

-

Potential for Decarboxylation: While indazole carboxylic acids are generally stable, harsh reaction conditions, such as prolonged heating at high temperatures in the presence of certain catalysts or bases, could potentially lead to decarboxylation. [17][18]This is a known issue for some heterocyclic carboxylic acids and should be considered when optimizing reaction conditions, particularly for Suzuki couplings performed at high temperatures. [18]* Ortho-Lithiation: The use of strong organolithium bases (e.g., n-BuLi, s-BuLi) for purposes other than simple deprotonation should be approached with caution. [19][20]These reagents can induce directed ortho-metalation, where a proton adjacent to a directing group (like the indazole nitrogen or a deprotonated carboxylate) is abstracted. This can lead to unintended functionalization if an electrophile is present. [20][21]For the reactions discussed herein, organolithium bases are generally avoided in favor of weaker inorganic or amine bases.

V. Conclusion

Bromo-methyl-indazole carboxylic acids are exceptionally valuable platforms in modern organic synthesis and drug discovery. Their three distinct reactive sites—the C-Br bond, the carboxylic acid, and the indazole nitrogen—provide a rich playground for molecular diversification. A thorough understanding of the principles governing their reactivity, from the regioselectivity of N-methylation to the nuanced conditions of palladium-catalyzed cross-coupling and amide bond formation, is essential for their effective utilization. By applying the strategic insights and validated protocols detailed in this guide, researchers can confidently and efficiently transform these versatile building blocks into novel and complex molecules with significant potential for therapeutic applications.

References

-

Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4379–4391. [Link]

-

Silva, A. M. G., et al. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 12(11), 2455–2466. [Link]

-

El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 18(6), 6334–6343. [Link]

-

Aouad, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6791–6801. [Link]

-

Wang, C., et al. (2021). Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photocatalysts and Oxidants. The Journal of Organic Chemistry, 86(17), 11759–11768. [Link]

-

Aouad, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6791-6801. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Decarboxylative coupling reaction of 1 a and 1 d with 1H-indazole derivatives (8 a–b). Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of... Retrieved from [Link]

-

ResearchGate. (n.d.). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Retrieved from [Link]

-

Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

-

Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Le Coz, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12792–12800. [Link]

-

Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. [Link]

-

RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ChemRxiv. (2021). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. [Link]

-

Narasimhan, N. S., & Joshi, R. R. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 100(5-6), 445-458. [Link]

-

ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

-

National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]

-

Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

-

University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]

-

Bentham Science Publisher. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Retrieved from [Link]

- Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.

-

PubChem. (n.d.). 5-bromo-1-methyl-1h-indazole-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-1h-indazole-3-carboxylic acid. Retrieved from [Link]

-

Chemistry World. (2022, November 24). Why do ortho lithiation reactions require a huge excess of butyllithium?. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 1h-indazole-6-carboxylic acid,3-bromo-,methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

-

Organic Syntheses Procedure. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Retrieved from [Link]

Sources

- 1. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID | 1077-94-7 [chemicalbook.com]

- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. prepchem.com [prepchem.com]

- 15. benchchem.com [benchchem.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. ias.ac.in [ias.ac.in]

- 20. baranlab.org [baranlab.org]

- 21. uwindsor.ca [uwindsor.ca]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Indazole Derivatives

Introduction: The Indazole Nucleus as a Cornerstone of Modern Medicinal Chemistry

The indazole scaffold, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged structure" in drug discovery.[1] Its unique physicochemical properties and versatile synthetic handles have allowed for its incorporation into a multitude of biologically active molecules.[1][2][3] The therapeutic relevance of this moiety is not merely theoretical; it is the core of several FDA-approved drugs, including the anti-cancer kinase inhibitors Pazopanib and Axitinib, and the anti-emetic agent Granisetron.[2][3][4]

The power of the indazole ring lies in its ability to form critical hydrogen bonds and engage in hydrophobic and π-stacking interactions with various biological targets.[2] This versatility has led to the development of indazole derivatives with a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][5]

This guide provides a comprehensive framework for the systematic biological evaluation of novel indazole derivatives. We will move beyond a simple recitation of methods to explore the strategic rationale behind constructing a screening cascade, from initial high-throughput screening to preclinical in vivo validation. Our focus will be on establishing self-validating protocols that ensure data integrity and provide a clear path for hit-to-lead optimization.

Part 1: Architecting the Screening Cascade: A Strategic Multi-Tiered Approach

A successful screening campaign does not rely on a single assay but on a logically structured cascade. This tiered approach is designed to efficiently sift through a library of novel indazole derivatives, progressively filtering and characterizing compounds to identify those with the highest therapeutic potential while conserving resources. The causality behind this strategy is simple: fail fast, fail cheap. Initial screens are broad and rapid, designed to identify any compound with a desired biological effect ("hits"). Subsequent tiers involve more complex, biologically relevant, and resource-intensive assays to validate these hits and characterize their mechanism of action, ultimately leading to a "lead" candidate.

Caption: The Drug Discovery Screening Cascade.

Part 2: Primary Screening - The Hunt for 'Hits'

The initial goal is to rapidly identify compounds that interact with the biological target of interest from a large library. Given the prevalence of indazole derivatives as kinase inhibitors, we will use a biochemical kinase inhibition assay as our primary screening model.[1][4]

Focus: Kinase Inhibition Assays

Kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The objective here is to measure the ability of our indazole derivatives to inhibit a specific kinase from phosphorylating its substrate.

Causality of Method Choice: We will detail the ADP-Glo™ Kinase Assay, a luminescence-based method. This format is selected for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds, making it ideal for high-throughput screening (HTS).[7] The assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Caption: Workflow of a Luminescence-Based Kinase Inhibition Assay.

Protocol: High-Throughput Kinase Inhibition Screening (ADP-Glo™)

This protocol is designed for a 384-well plate format.

-

Compound Plating:

-

Prepare serial dilutions of the novel indazole derivatives in DMSO.

-

Using an acoustic liquid handler, dispense 20-50 nL of each compound solution into the wells of a 384-well assay plate. Include wells for positive control (known inhibitor) and negative control (DMSO vehicle).

-

-

Kinase Reaction:

-

Prepare a 2X kinase/substrate master mix in the appropriate kinase buffer.[8]

-

Add 5 µL of the kinase/substrate mix to each well.

-

Prepare a 2X ATP solution. Add 5 µL to each well to start the reaction. The final volume should be 10 µL.

-

Rationale: Adding ATP last synchronizes the start of the reaction across the plate, which is critical for data consistency.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is within the linear range.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ADP produced.

-

Incubate for 30 minutes at room temperature to stabilize the signal.

-

-

Data Acquisition and Analysis:

-

Read the luminescence on a compatible plate reader.

-

Calculate the percent inhibition for each compound relative to the positive and negative controls.

-

Compounds showing significant inhibition (e.g., >50% at a single concentration) are declared "hits" and are selected for dose-response analysis to determine their IC50 value (the concentration required for 50% inhibition).[9]

-

Part 3: Secondary Screening - Validating Hits in a Cellular Context

A compound that inhibits a purified enzyme in a test tube may not work in the complex environment of a living cell. Secondary screening aims to confirm the activity of primary hits in a more biologically relevant setting.

Focus: Cell-Based Anti-Proliferative Assays